

In vivo studies using 2,5-Dimethoxy-4-nitrophenethylamine in animal models

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Compound of Interest

Compound Name: 2,5-Dimethoxy-4-nitrophenethylamine

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Note to the Reader

A comprehensive review of the scientific literature reveals a notable absence of published in vivo studies conducted in animal models for the specific compound **2,5-Dimethoxy-4-nitrophenethylamine** (2C-N). Research on the 2C family of compounds has primarily focused on other analogs such as 2C-B, 2C-C, and 2C-I. While some in vitro data on 2C-N exists, detailing its synthesis and cytotoxicity, there is no available data on its behavioral effects, pharmacokinetics, or specific in vivo signaling cascades in animal models[1][2].

Therefore, the following Application Notes and Protocols are presented as a predictive and methodological template. The experimental designs and data are based on established research from closely related and well-studied analogs, primarily 4-Chloro-2,5-dimethoxyphenethylamine (2C-C), to provide researchers with a robust framework for designing and conducting initial in vivo studies on novel phenethylamines like 2C-N.

Application Notes: A Framework for In Vivo Characterization of Novel 2,5-Dimethoxyphenethylamines

Introduction The 2,5-dimethoxyphenethylamine (2C-x) series of molecules are known for their psychoactive effects, which are primarily mediated by their action as agonists at serotonin 5-HT2A receptors[3]. The characterization of a novel analog like **2,5-Dimethoxy-4-**

nitrophenethylamine (2C-N) requires a systematic in vivo evaluation to determine its pharmacological profile. The following protocols outline key behavioral assays used in rodent models to assess potential psychedelic-like activity and general effects on locomotion. These assays are foundational for understanding the compound's potency, efficacy, and behavioral signature.

1. **Head-Twitch Response (HTR) Assay** The HTR in rodents is a rapid, side-to-side head shake that serves as a reliable behavioral proxy for 5-HT_{2A} receptor activation and is highly correlated with the hallucinogenic potential of a substance in humans[4]. Quantifying the frequency of head twitches following administration of a test compound is the primary method for assessing its psychedelic-like efficacy and potency.

2. **Locomotor Activity Assessment** Evaluating the impact of a novel compound on spontaneous locomotor activity is a critical component of its initial behavioral screen. This assay can reveal whether a compound has stimulant, depressant, or biphasic effects on motor function[5]. Such data is crucial for interpreting results from other behavioral tests, as significant motor impairment or hyperactivity can confound the outcomes of more complex assays. This assessment is typically conducted in an open-field arena.

3. **Drug Discrimination Studies** Drug discrimination is a more advanced behavioral paradigm used to assess the subjective effects of a novel compound. In this assay, animals are trained to recognize the internal state produced by a known drug (e.g., the 5-HT_{2A} agonist DOM) and to make a specific response to receive a reward. The novel compound is then tested to see if it "substitutes" for the training drug, meaning it produces a similar subjective state[5]. This provides strong evidence regarding its mechanism of action.

Experimental Protocols: Model for 2C-x Compound Evaluation

Protocol 1: Head-Twitch Response (HTR) Assay

- **Objective:** To quantify the 5-HT_{2A} receptor-mediated psychedelic-like effects of a test compound.
- **Animal Model:** Male C57BL/6 mice (8-10 weeks old).
- **Materials:**

- Test compound (e.g., 2C-C) and vehicle (e.g., 0.9% saline).
- Standard observation chambers (e.g., clear polycarbonate cages).
- Syringes for intraperitoneal (i.p.) injection.
- Procedure:
 - Habituation: Acclimate mice to the testing room for at least 60 minutes. Following this, place each mouse into an individual observation chamber for a 10-minute habituation period.
 - Administration: Administer the test compound or vehicle via i.p. injection. A typical dose range for an initial screen of a 2C-x compound would be 1, 3, and 10 mg/kg^[4].
 - Observation: Immediately after injection, return the mouse to its chamber. Record the number of head twitches over a 60-minute period. A head twitch is defined as a rapid, convulsive rotational movement of the head that is distinct from grooming or sniffing behaviors.
 - Data Analysis: Sum the total head twitches for each animal. Analyze the data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's) to compare dose groups to the vehicle control.

Protocol 2: Locomotor Activity Assessment

- Objective: To measure the effects of a test compound on spontaneous horizontal and vertical movement.
- Animal Model: Male C57BL/6 mice (8-10 weeks old).
- Materials:
 - Test compound and vehicle.
 - Open-field arenas (e.g., 40 x 40 x 30 cm) equipped with automated infrared photobeam tracking systems.

- Procedure:
 - Habituation: Acclimate mice to the testing room for at least 60 minutes.
 - Administration: Administer the test compound or vehicle via i.p. injection. Doses should be selected to cover a wide range, as effects can be biphasic. For a compound like 2C-C, doses of 10, 30, and 100 mg/kg have been evaluated[5].
 - Testing: Immediately after injection, place the mouse in the center of the open-field arena. Record locomotor activity continuously for 60-120 minutes.
 - Data Analysis: Analyze key parameters such as total distance traveled (horizontal activity) and the number of beam breaks in the vertical plane (rearing). Data is typically binned into 5 or 10-minute intervals to generate a time-course of activity. Analyze total activity over the session using a one-way ANOVA.

Quantitative Data Summary (Based on 2C-C Analog)

The following tables summarize representative data from in vivo studies on the related compound 2C-C, which can serve as an expected baseline for designing experiments with 2C-N.

Table 1: Locomotor Activity of 2C-C in Mice

Dose (mg/kg, i.p.)	Primary Effect	Duration of Effect	Notes	Reference
10	No significant effect	-	-	[5]
30	Dose-dependent depression	30-120 minutes	Significant reduction in horizontal and vertical activity.	[5]

| 100 | Strong depression | 30-120 minutes | Convulsions observed in 25% of mice; tremors in 75%. |[5] |

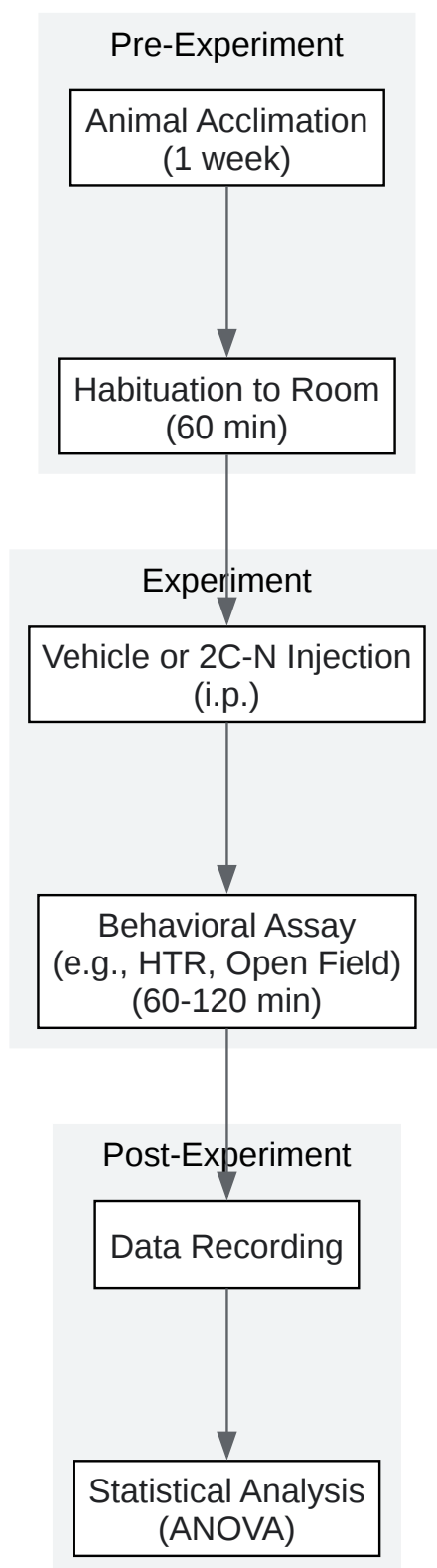
Table 2: Drug Discrimination Profile of 2C-C in Rats

Training Drug	2C-C Substitution	ED ₅₀ (mg/kg)	Notes	Reference
DOM	Full	0.95	Indicates a shared 5-HT _{2A} agonist-like subjective effect.	[5]
MDMA	Full	1.48	Suggests some overlap with entactogen-like subjective effects.	[5]
DMT	Partial (75%)	> 5	Suggests differences in the subjective state compared to DMT.	[5]
LSD	Partial (75%)	> 5	Suggests differences in the subjective state compared to LSD.	[5]

| Methamphetamine | Minimal | > 10 | Indicates a lack of stimulant-like subjective effects. [[5] |

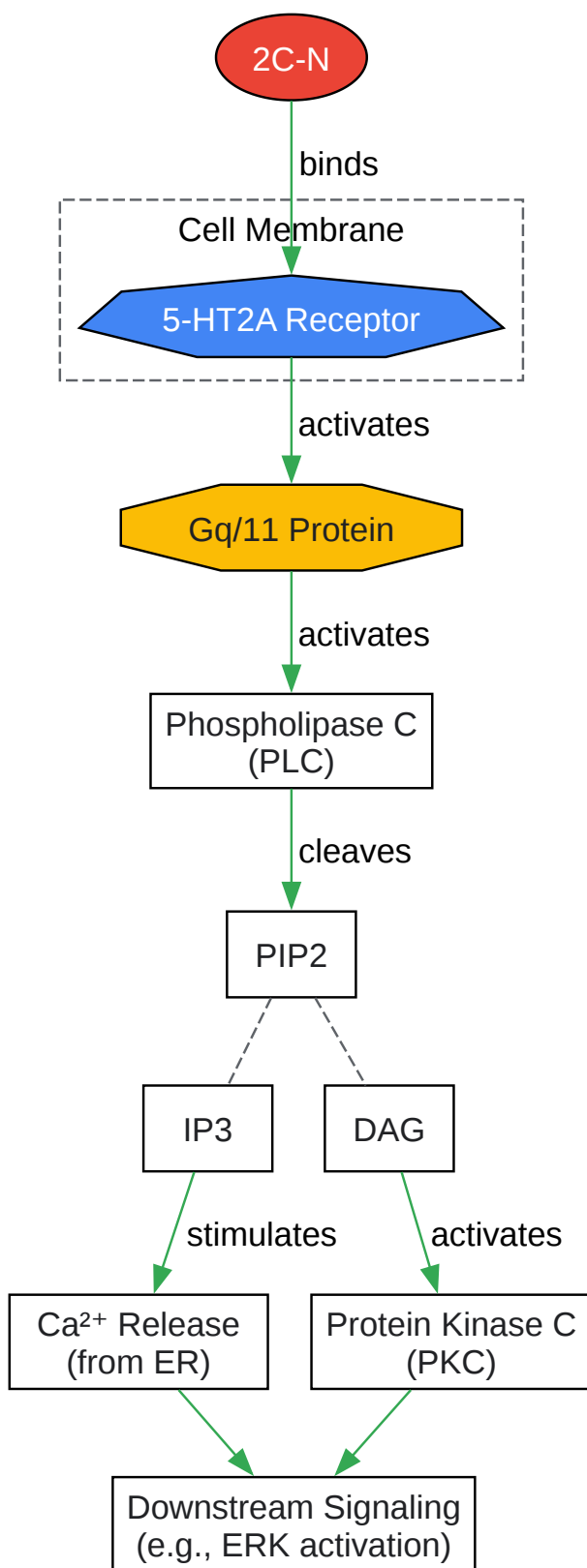
Visualizations

Below are diagrams illustrating a typical experimental workflow and the primary signaling pathway associated with 2C compounds.



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General workflow for in vivo behavioral testing.



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Primary 5-HT2A receptor signaling pathway.

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